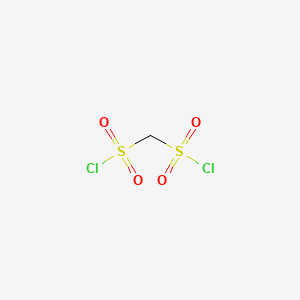
2-Amino-3,4,6-trichlorophénol
Vue d'ensemble
Description
2-Amino-3,4,6-trichlorophenol is an organic compound with the molecular formula C₆H₄Cl₃NO. It is a chlorinated derivative of phenol, characterized by the presence of three chlorine atoms and an amino group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, chromatographic analysis, and as a reference standard in research .
Applications De Recherche Scientifique
2-Amino-3,4,6-trichlorophenol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in chromatographic analysis.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory properties.
Industry: It is employed in the production of various industrial products, including dyes and pesticides.
Mécanisme D'action
Target of Action
2-Amino-3,4,6-trichlorophenol is a type of Chlorine-Based Aromatic Compound (CBAC) and is part of a group of environmental pollutants . The primary targets of this compound are microorganisms, including bacteria, fungi, actinomycetes, and yeast . These microorganisms have the ability to metabolize various chemicals, including CBACs .
Mode of Action
The compound interacts with its microbial targets through a process of biodegradation . This involves the breakdown of the compound by these microorganisms into simpler substances that can be used as a source of energy and carbon .
Biochemical Pathways
The degradation of 2-Amino-3,4,6-trichlorophenol involves several biochemical pathways. One such pathway involves the transformation of 2,4,6-trichlorophenol into 6-chlorohydroxyquinol (6-CHQ) by an enzyme called FADH2-utilizing monooxygenase . This is followed by the conversion of 6-CHQ into 2-chloromaleylacetate by another enzyme called 6-CHQ 1,2-dioxygenase .
Pharmacokinetics
It is known that the compound may react with strong oxidizing agents and mineral acids or bases . This suggests that the compound’s bioavailability could be influenced by these factors.
Result of Action
The result of the action of 2-Amino-3,4,6-trichlorophenol is the degradation of the compound into simpler substances that can be used by microorganisms as a source of energy and carbon . This process helps in the removal of this pollutant from the environment .
Action Environment
The action of 2-Amino-3,4,6-trichlorophenol is influenced by various environmental factors. For instance, the compound is recalcitrant in the environment, meaning it is resistant to degradation . The diverse nature of microorganisms and their flexibility in metabolizing various chemicals can aid in the degradation of this compound . The compound’s action, efficacy, and stability can thus be influenced by the presence and diversity of these microorganisms in the environment .
Analyse Biochimique
Biochemical Properties
2-Amino-3,4,6-trichlorophenol plays a crucial role in biochemical reactions, particularly in the degradation of chlorinated aromatic pollutants. It interacts with enzymes such as flavin-dependent monooxygenases, which catalyze the hydroxylation of chlorophenols, leading to their further degradation . Additionally, it is involved in reactions with hydroxyquinol 1,2-dioxygenases, which facilitate the cleavage of aromatic rings . These interactions highlight the compound’s role in the biodegradation pathways of chlorinated phenols.
Cellular Effects
2-Amino-3,4,6-trichlorophenol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been linked to changes in the expression of genes involved in detoxification and stress responses . Additionally, it can disrupt cellular metabolism by interfering with mitochondrial function and oxidative phosphorylation . These effects underscore the compound’s potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of 2-Amino-3,4,6-trichlorophenol involves its interactions with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to the accumulation of toxic intermediates . For example, it inhibits the activity of hydroxyquinol 1,2-dioxygenase, resulting in the buildup of chlorinated hydroquinones . Furthermore, it can induce changes in gene expression by activating transcription factors involved in stress responses . These molecular interactions elucidate the compound’s mode of action in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3,4,6-trichlorophenol can change over time. The compound is relatively stable under normal conditions but can degrade upon prolonged exposure to air and light . Long-term studies have shown that it can cause persistent alterations in cellular function, including sustained oxidative stress and mitochondrial dysfunction . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of 2-Amino-3,4,6-trichlorophenol vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in gene expression . At high doses, it can cause significant toxicity, including liver damage, hematopoietic disruption, and carcinogenic effects . These dosage-dependent effects emphasize the need for careful consideration of exposure levels in toxicological studies.
Metabolic Pathways
2-Amino-3,4,6-trichlorophenol is involved in several metabolic pathways, particularly those related to the degradation of chlorinated aromatic compounds. It is metabolized by enzymes such as flavin-dependent monooxygenases and hydroxyquinol 1,2-dioxygenases, leading to the formation of less toxic intermediates . These metabolic pathways are crucial for the detoxification and elimination of the compound from biological systems.
Transport and Distribution
Within cells and tissues, 2-Amino-3,4,6-trichlorophenol is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and toxicity.
Subcellular Localization
The subcellular localization of 2-Amino-3,4,6-trichlorophenol can influence its activity and function. It is primarily localized in the cytoplasm but can also accumulate in mitochondria and other organelles . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to particular cellular compartments . Understanding its subcellular distribution is critical for elucidating its biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-3,4,6-trichlorophenol can be synthesized through several methods. One common approach involves the chlorination of 2-amino-phenol using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of 2-Amino-3,4,6-trichlorophenol often involves large-scale chlorination processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and automated control systems enhances the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,4,6-trichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorophenol: A closely related compound with similar chlorination but lacking the amino group.
2-Amino-4,6-dichlorophenol: Another derivative with fewer chlorine atoms.
2-Amino-3,5-dichlorophenol: Differing in the positions of chlorine atoms on the benzene ring.
Uniqueness
2-Amino-3,4,6-trichlorophenol is unique due to the specific arrangement of its chlorine atoms and the presence of an amino group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
IUPAC Name |
2-amino-3,4,6-trichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDKXJSYZGJGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19810 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979801 | |
| Record name | 2-Amino-3,4,6-trichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-3,4,6-trichlorophenol is a solid. (NTP, 1992) | |
| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19810 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
6358-15-2 | |
| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19810 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Amino-3,4,6-trichlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3,4,6-trichlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol,4,6-trichloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3,4,6-trichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3,4,6-trichlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
257 to 261 °F (NTP, 1992) | |
| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19810 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)



